(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone
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Overview
Description
“(2,5-Dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone” is a chemical compound that likely contains a furan ring and an azetidine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Azetidines are four-membered rings containing three carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a furan ring and an azetidine ring . The exact structure would depend on the specific substituents on these rings .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the furan and azetidine rings . For example, furan rings can undergo reactions such as electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarity of its substituents.
Scientific Research Applications
- It can be employed to determine critical micelle concentration (CMC) of surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .
- Long pi bond conjugated systems, like DEPO, often exhibit third-order nonlinear optical properties. These properties are essential for applications in optical communication, signal processing, and data storage .
- DEPO’s unique structure and photophysical properties could find applications in materials used for Longmire films. These films are used in various optical and electronic devices .
Fluorescent Probes and Sensors
Nonlinear Optical Properties
Materials for Longmire Films
Safety and Hazards
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-3-9(7(2)14-6)10(13)11-4-8(12)5-11/h3,8,12H,4-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYWMYIYNWCKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-ol |
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